molecular formula C13H15N3O2 B5772924 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No. B5772924
M. Wt: 245.28 g/mol
InChI Key: PGUQRNFLVCBQRG-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide in lab experiments is its broad range of therapeutic effects. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, as well as potential therapeutic effects for neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more targeted therapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration routes for this compound in various therapeutic settings. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide involves the reaction of ethyl hydrazinecarboxylate with 2-methoxyphenyl isothiocyanate followed by cyclization with 1,3-dimethylbarbituric acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-Ethyl-N-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUQRNFLVCBQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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